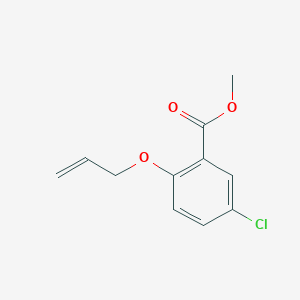

Methyl 2-allyloxy-5-chlorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 5-chloro-2-prop-2-enoxybenzoate |

InChI |

InChI=1S/C11H11ClO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h3-5,7H,1,6H2,2H3 |

InChI Key |

GCKORBXDZCDSHX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Allyloxy 5 Chlorobenzoate and Precursors

Retrosynthetic Analysis of Methyl 2-Allyloxy-5-Chlorobenzoate

A retrosynthetic analysis of this compound simplifies the complex structure into more readily available starting materials. The primary disconnections are at the ether linkage and the ester group. This approach suggests that the target molecule can be synthesized from a chlorinated salicylic (B10762653) acid derivative. The key precursors identified through this analysis are Methyl 2-hydroxy-5-chlorobenzoate and an allyl halide, or alternatively, 2-allyloxybenzoic acid which can then be chlorinated and esterified. A further disconnection of Methyl 2-hydroxy-5-chlorobenzoate points to salicylic acid as a fundamental starting material, which would require regioselective chlorination.

Classical Approaches to Ortho-Allyloxybenzoate Derivatives

The classical synthesis of ortho-allyloxybenzoate derivatives typically involves a multi-step sequence, beginning with the formation of a methyl benzoate (B1203000) scaffold, followed by the introduction of the allyloxy group and finally, regioselective halogenation.

Esterification Reactions for Methyl Benzoate Formation

The formation of the methyl ester from a carboxylic acid is a fundamental transformation in organic synthesis. In the context of synthesizing derivatives of salicylic acid, the Fischer esterification is a commonly employed method. uomustansiriyah.edu.iqteachnlearnchem.com This acid-catalyzed reaction involves heating the carboxylic acid (salicylic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid. uomustansiriyah.edu.iqma.edunjit.edu The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. uomustansiriyah.edu.iqma.eduwisc.edu

A noteworthy alternative for the regioselective methylation of the carboxylic acid group of salicylic acid in the presence of the phenolic hydroxyl group involves the use of dimethyl sulfate (B86663) as a methylating agent and sodium bicarbonate as a base in a solvent-free medium. researcher.life This method demonstrates high conversion rates and yields. researcher.life

Table 1: Comparison of Esterification Methods for Salicylic Acid

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Salicylic acid, Methanol (B129727), Sulfuric acid (catalyst) | Reflux | Readily available reagents |

Introduction of the Allyloxy Moiety via Nucleophilic Substitution on Phenolic Precursors

The Williamson ether synthesis is a robust and widely used method for forming ethers, including aryl ethers. acs.orgepa.govacs.orgbyjus.com This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. byjus.com In the synthesis of this compound, the phenolic hydroxyl group of a suitable precursor, such as Methyl 2-hydroxy-5-chlorobenzoate, is deprotonated with a base like potassium carbonate. The resulting phenoxide then reacts with an allyl halide, typically allyl bromide, to form the desired allyloxy ether. acs.org The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). acs.orgbyjus.com

Regioselective Halogenation Strategies (Chlorination)

The introduction of a chlorine atom at a specific position on the aromatic ring is a critical step. The hydroxyl group of a salicylic acid derivative is a strong ortho-, para-director for electrophilic aromatic substitution. dtic.mil When reacting methyl salicylate (B1505791) with a chlorinating agent like sodium hypochlorite (B82951), chlorination occurs at the positions ortho and para to the hydroxyl group. dtic.milnih.gov To achieve the desired 5-chloro substitution (para to the hydroxyl group), careful control of reaction conditions such as pH and temperature is necessary. nih.gov Studies have shown that reactions at higher temperatures (e.g., 40 °C) can favor the formation of the para-substituted product. nih.gov

Advanced Synthetic Protocols for Direct Precursors of this compound

More advanced synthetic strategies aim to streamline the synthesis by using precursors that already contain multiple desired functionalities.

Synthesis of Methyl 2-Allyloxy-4-amino-5-chlorobenzoate

The synthesis of precursors like Methyl 2-amino-5-chlorobenzoate provides a versatile intermediate for further elaboration. nih.govresearchgate.net This compound can be prepared from 2-amino-5-chlorobenzoic acid by esterification with methanol in the presence of thionyl chloride. nih.gov An alternative route involves the chlorination of methyl anthranilate using sodium hypochlorite and glacial acetic acid. google.com

While the direct synthesis of Methyl 2-allyloxy-4-amino-5-chlorobenzoate is not explicitly detailed in the provided context, a plausible route would involve the allylation of a suitably protected Methyl 2-hydroxy-4-amino-5-chlorobenzoate, followed by deprotection. The presence of the amino group adds complexity due to its own nucleophilicity and its influence on the aromatic ring's reactivity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 2-hydroxy-5-chlorobenzoate |

| 2-Allyloxybenzoic acid |

| Salicylic acid |

| Methanol |

| Sulfuric acid |

| Dimethyl sulfate |

| Sodium bicarbonate |

| Methyl salicylate |

| Potassium carbonate |

| Allyl bromide |

| Sodium hypochlorite |

| Methyl 2-amino-5-chlorobenzoate |

| 2-Amino-5-chlorobenzoic acid |

| Thionyl chloride |

| Methyl anthranilate |

| Glacial acetic acid |

Synthesis of Methyl 2-Allyloxy-4-acetylamino-5-chlorobenzoate

A plausible synthetic route to Methyl 2-allyloxy-4-acetylamino-5-chlorobenzoate involves a multi-step sequence starting from 4-aminosalicylic acid. This precursor undergoes acetylation of the amino group, followed by esterification of the carboxylic acid, chlorination of the aromatic ring, and finally, O-allylation of the hydroxyl group.

A key intermediate in this proposed synthesis is methyl 4-amino-5-chlorosalicylate hydrochloride. The synthesis of this compound can be achieved by reacting 4-amino-5-chlorosalicylic acid with thionyl chloride in methanol. prepchem.com The resulting ester can then be acetylated. An alternative approach involves the acetylation of p-aminosalicylic acid, followed by subsequent transformations. google.com

Another relevant synthetic transformation is the chlorination of a related compound, methyl 2-methoxy-4-acetamidobenzoate. This reaction can be carried out using chlorine gas in dichloromethane (B109758) at a controlled temperature. patsnap.com A similar chlorination strategy could potentially be applied to an appropriate precursor for the target molecule. A patent describes the chlorination of methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide in N,N-dimethylformamide to yield methyl 4-acetamido-5-chloro-2-methoxybenzoate with a molar yield of up to 89.9%. google.com

The final step in the proposed synthesis is the O-allylation of the phenolic hydroxyl group. This can be accomplished by reacting the substituted methyl salicylate with an allyl halide, such as allyl bromide, in the presence of a base.

A summary of a potential synthetic sequence is presented below:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Acetylation | 4-Aminosalicylic acid | Acetic anhydride, water, 50-60°C | 4-Acetamidosalicylic acid |

| 2 | Esterification | 4-Acetamidosalicylic acid | Methanol, Thionyl chloride, Reflux | Methyl 4-acetamidosalicylate |

| 3 | Chlorination | Methyl 4-acetamidosalicylate | N-Chlorosuccinimide, DMF, 40-65°C | Methyl 4-acetamido-5-chlorosalicylate |

| 4 | O-Allylation | Methyl 4-acetamido-5-chlorosalicylate | Allyl bromide, K₂CO₃, Acetone, Reflux | Methyl 2-allyloxy-4-acetylamino-5-chlorobenzoate |

Multi-Step Approaches from Commercially Available Benzoic Acid Derivatives

A common and practical approach to synthesizing this compound begins with commercially available salicylic acid. This multi-step synthesis involves the chlorination of the aromatic ring, followed by esterification of the carboxylic acid, and finally, O-allylation of the hydroxyl group.

The initial step is the chlorination of salicylic acid to produce 5-chlorosalicylic acid. This can be achieved by treating salicylic acid with chlorine gas in a suitable solvent like glacial acetic acid at a controlled temperature. ias.ac.in A patent describes a process for preparing 5-chlorosalicylic acid in high yield (93.3%) by chlorinating salicylic acid in a halogenated aromatic solvent at elevated temperatures (100-150°C). google.com Another improved method involves the chlorination of salicylic acid in an organic solvent, which is reported to produce a high-purity product. google.com

The subsequent step is the esterification of 5-chlorosalicylic acid to its methyl ester, methyl 5-chlorosalicylate. A common method for this transformation is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. wikipedia.org The reaction is an equilibrium process, and using a large excess of the alcohol can drive the reaction towards the ester product, with yields of up to 97% being achievable. masterorganicchemistry.com

The final step is the O-allylation of methyl 5-chlorosalicylate. This Williamson ether synthesis is typically carried out by reacting the phenol with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone. google.comnii.ac.jp

An alternative sequence involves the esterification of salicylic acid first to methyl salicylate, followed by chlorination and then O-allylation.

A summary of the primary multi-step approach is provided in the table below:

| Step | Reaction | Starting Material | Reagents/Conditions | Intermediate/Product | Yield |

| 1 | Chlorination | Salicylic Acid | Chlorine, Halogenated Aromatic Solvent, 110°C | 5-Chlorosalicylic Acid | 93.3% google.com |

| 2 | Esterification | 5-Chlorosalicylic Acid | Methanol, Sulfuric Acid, Reflux | Methyl 5-chlorosalicylate | High wikipedia.org |

| 3 | O-Allylation | Methyl 5-chlorosalicylate | Allyl Bromide, K₂CO₃, Acetone, Reflux | This compound | Good google.comnii.ac.jp |

Green Chemistry Principles in the Synthesis of Allyloxychlorobenzoates

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including allyloxychlorobenzoates, to minimize environmental impact and enhance safety. Key areas of focus include the use of greener solvents, alternative catalysts, and more energy-efficient reaction conditions.

In the context of synthesizing this compound and its precursors, several green chemistry strategies can be employed. For the esterification step, traditional strong acid catalysts like sulfuric acid can be replaced with solid acid catalysts such as Dowex H+, which can be easily recovered and reused. nih.gov The use of microwave irradiation can also accelerate the esterification reaction, often without the need for a catalyst. nih.gov

For the O-allylation step, which typically uses volatile organic solvents, greener alternatives are being explored. Research has shown that the O-allylation of phenols can be carried out in aqueous media using a magnetically separable palladium catalyst with allylic acetates as the allyl source. rsc.org This approach not only avoids hazardous organic solvents but also allows for easy recovery and recycling of the catalyst. Another approach involves the use of a ruthenium catalyst for the allylation of phenols. universiteitleiden.nl

The choice of reagents is also a critical aspect of green chemistry. The use of less hazardous chlorinating agents is an area of active research. While traditional methods may use chlorine gas, alternative reagents are being investigated to improve safety and reduce waste.

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of the synthetic routes to this compound are influenced by the chosen methodology and reaction conditions. A comparative analysis of the key steps reveals trade-offs between yield, purity, and environmental impact.

Chlorination of Salicylic Acid:

The direct chlorination of salicylic acid can lead to a mixture of products, including 3-chloro, 5-chloro, and 3,5-dichloro derivatives. ias.ac.in The selectivity towards the desired 5-chloro isomer is highly dependent on the reaction conditions.

| Chlorination Method | Selectivity for 5-chlorosalicylic acid | Byproducts | Reference |

| Chlorine in Acetic Acid | Moderate | 3-chlorosalicylic acid, 3,5-dichlorosalicylic acid | ias.ac.in |

| Chlorine in Halogenated Aromatic Solvent | High | - | google.com |

| Sodium Hypochlorite in Aqueous Alkaline Solution | High for 3,5-dichlorosalicylic acid | 2,4,6-trichlorophenol | pharmjournal.ru |

| Oxidative Chlorination (H₂O₂/HCl) | Low | Complex mixture | pharmjournal.ru |

Esterification:

Fischer-Speier esterification is a robust method, but the equilibrium nature of the reaction can limit the yield. wikipedia.org Driving the equilibrium by using a large excess of alcohol or removing water can significantly improve the conversion. masterorganicchemistry.com However, this can complicate product purification. The use of solid acid catalysts can offer a greener alternative with good yields, although reaction times may be longer. nih.gov For sterically hindered or sensitive substrates, the yields of Fischer esterification can be lower. reddit.com

O-Allylation:

The Williamson ether synthesis for O-allylation is generally efficient. However, in some cases, C-allylation can occur as a side reaction, especially with phenols that have unsubstituted ortho or para positions. google.com The choice of solvent and base can influence the selectivity between O- and C-allylation. Palladium-catalyzed allylation reactions can offer high selectivity for O-allylation. acs.org

Chemical Transformations and Reactivity of Methyl 2 Allyloxy 5 Chlorobenzoate

Reactivity at the Allyloxy Group

The primary sites of reactivity within the allyloxy group are the ether linkage and the terminal alkene. These sites allow for a range of intramolecular rearrangements and functional group interconversions.

Intramolecularlibretexts.orglibretexts.org-Sigmatropic Rearrangements: The Claisen Rearrangement

The Claisen rearrangement is a powerful, thermally-induced carbon-carbon bond-forming reaction. wikipedia.org In the context of Methyl 2-allyloxy-5-chlorobenzoate, an aryl allyl ether, this pericyclic reaction involves the concerted movement of six electrons through a cyclic transition state to form an ortho-allyl phenol (B47542) intermediate. libretexts.orglibretexts.org This intermediate then rapidly tautomerizes to restore aromaticity, yielding the phenolic product. ucalgary.ca

The thermal Claisen rearrangement is a classic example of a libretexts.orglibretexts.org-sigmatropic shift, proceeding through a highly ordered, cyclic transition state. wikipedia.orglibretexts.org This intramolecular process is concerted, meaning bond breaking and bond formation occur simultaneously. wikipedia.org Evidence for the intramolecular nature of this reaction comes from crossover experiments, which have ruled out an intermolecular pathway. wikipedia.orglibretexts.org

Kinetic studies have shown that the Claisen rearrangement follows first-order kinetics. wikipedia.org The reaction rate can be influenced by the polarity of the solvent, with polar, hydrogen-bonding solvents tending to accelerate the reaction. libretexts.orgrsc.org

The substituents on the aromatic ring of an aryl allyl ether can significantly influence the rate and regioselectivity of the Claisen rearrangement. In the case of this compound, the chloro and methyl ester groups play a key role.

Electron-withdrawing groups, such as the chloro and methyl ester functionalities, generally have a complex effect. While no specific kinetic data for the rearrangement of this compound is readily available, general principles for substituted aryl allyl ethers can be applied. Meta-substituted electron-withdrawing groups have been observed to direct the rearrangement to the ortho-position. wikipedia.orglibretexts.org

The thermodynamic stability of the final product also plays a role. The formation of a new C-C bond and the restoration of the aromatic system are strong thermodynamic driving forces for the reaction.

| Substituent Position | Substituent Type | Influence on Regioselectivity |

|---|---|---|

| Meta | Electron-withdrawing (e.g., Bromo) | Directs rearrangement to the ortho-position (71% ortho product). wikipedia.org |

| Meta | Electron-donating (e.g., Methoxy) | Directs rearrangement to the para-position (69% para product). wikipedia.org |

| Ortho | Any substituent | Exclusively leads to para-substituted rearrangement products. wikipedia.orglibretexts.org |

The product of the Claisen rearrangement, Methyl 3-allyl-5-chloro-2-hydroxybenzoate, can undergo further transformations. One notable reaction is the cyclization to form dihydrobenzofuran derivatives. This can occur through various synthetic routes, often involving the reaction of the newly formed phenolic hydroxyl group and the adjacent allyl group.

While direct conversion of the rearranged product of this compound to a dihydrobenzofuran is a plausible synthetic step, specific examples in the literature are scarce. However, general methods for the synthesis of dihydrobenzofurans from 2-allylphenols are well-established. nih.govorganic-chemistry.orgcnr.it These methods often involve an intramolecular cyclization, which can be promoted by various reagents and conditions. For example, a cascade reaction involving a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (SN) process has been reported for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives. nih.gov

Functional Group Interconversions Involving the Allyl Moiety

The terminal double bond of the allyl group in this compound is a site for various chemical transformations, allowing for the introduction of new functional groups.

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.org Ring-closing metathesis (RCM) is a specific type of olefin metathesis that is used to form cyclic compounds from a diene. wikipedia.org

In the context of this compound, if a second alkene functionality were present in the molecule, RCM could be employed to construct a new ring system. For instance, if the methyl ester were replaced with an allyl ester, an intramolecular RCM could potentially lead to the formation of a macrocyclic lactone. The efficiency of such a reaction would depend on factors like the length of the tether connecting the two alkene groups and the catalyst used. organic-chemistry.org

The Grubbs' and Schrock catalysts are commonly used for these transformations, with ruthenium-based catalysts like the Grubbs' catalysts being particularly valued for their tolerance of a wide range of functional groups. wikipedia.orgharvard.edunih.gov The driving force for RCM is often the formation of a stable cyclic product and the release of a volatile small alkene, such as ethylene. wikipedia.orgorganic-chemistry.org

| Compound Name |

|---|

| This compound |

| Methyl 3-allyl-5-chloro-2-hydroxybenzoate |

| Methyl 4-allyloxy-2-hydroxybenzoate |

| Methyl 5-allyloxy-2-hydroxybenzoate |

Oxidative Cleavage and Dihydroxylation Studies

The alkene functionality within the allyloxy group is susceptible to oxidation reactions, notably oxidative cleavage and dihydroxylation. These reactions provide pathways to modify the side chain, introducing new functional groups.

Asymmetric dihydroxylation (AD) of analogous methyl allyloxy benzoate (B1203000) compounds has been studied. researchgate.net For instance, the dihydroxylation of methyl allyloxy benzoate regioisomers using potassium osmate (K₂OsO₂(OH)₄) in the presence of a chiral ligand from the AD-mix series (either (DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β) proceeds efficiently. researchgate.net The reaction, typically carried out in a tert-butanol/water solvent system at 0 °C, yields the corresponding diol with high conversions (96–99%). researchgate.net This suggests that this compound would similarly undergo syn-dihydroxylation to form Methyl 2-(2,3-dihydroxypropoxy)-5-chlorobenzoate under these conditions. wikipedia.org The choice of AD-mix would determine the stereochemistry of the resulting diol.

The general mechanism for osmium-catalyzed dihydroxylation involves the coordination of the alkene to the osmium catalyst, followed by a [3+2] cycloaddition. wikipedia.org Subsequent hydrolysis of the intermediate osmate ester releases the vicinal diol and the reduced osmium species, which is then re-oxidized by a stoichiometric co-oxidant to complete the catalytic cycle. wikipedia.org

Furthermore, the double bond of the allyl group can undergo oxidative cleavage. A common method for this transformation is the use of osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like Oxone. nih.govorganic-chemistry.org This process is believed to proceed through the formation of an osmate ester, which is then cleaved by the co-oxidant to yield carbonyl compounds. organic-chemistry.org For a terminal alkene like the one in this compound, this would likely result in the formation of an aldehyde. Methods for the oxidative cleavage of allyl ethers to their corresponding aldehydes have been developed, for instance, using an oxoammonium salt. nih.gov

Table 1: Asymmetric Dihydroxylation of Methyl Allyloxy Benzoate Regioisomers

| Substrate | Reagents | Conditions | Product | Conversion (%) |

|---|---|---|---|---|

| Methyl allyloxy benzoate | K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, AD-mix | tBuOH/H₂O (1:1), 0 °C, 6 h | Methyl 2,3-dihydroxypropoxy benzoate | 96–99 |

Reactivity at the Ester Group

The methyl ester functionality of this compound is a key site for transformations such as hydrolysis, transesterification, and amidation.

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be achieved under acidic or basic conditions. While specific studies on the hydrolysis of this compound are not prevalent, the general principles of ester hydrolysis apply. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-mediated hydrolysis (saponification) proceeds via nucleophilic acyl substitution by a hydroxide (B78521) ion.

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reacting it with a different alcohol (R'-OH) in the presence of a suitable catalyst would lead to the formation of the corresponding new ester and methanol (B129727). The use of heterogeneous catalysts, such as lanthanum oxide supported on zirconia (La₂O₃/ZrO₂), has been shown to be effective for the transesterification of various esters. nih.gov

The conversion of esters to amides can be achieved by reacting the ester with an amine. Direct amidation of unactivated esters like methyl benzoate with amines has been demonstrated using catalysts such as amorphous zirconium oxide under continuous-flow conditions. researchgate.net This suggests that this compound could be converted to the corresponding amide by treatment with an amine under appropriate catalytic conditions.

Table 2: Potential Reactions at the Ester Group

| Reaction Type | Reactants | Typical Catalyst | Expected Product |

|---|---|---|---|

| Hydrolysis | This compound, H₂O | Acid or Base | 2-Allyloxy-5-chlorobenzoic acid |

| Transesterification | This compound, R'-OH | Acid or Base (e.g., La₂O₃/ZrO₂) | R' 2-allyloxy-5-chlorobenzoate |

| Amidation | This compound, R'R''NH | e.g., ZrO₂ | N,N-R'R''-2-allyloxy-5-chlorobenzamide |

Reactivity of the Aryl Halide Moiety

The chlorine atom attached to the benzene (B151609) ring represents an aryl halide functionality. Its reactivity is primarily governed by nucleophilic aromatic substitution (SNAr) reactions.

The mechanism of SNAr typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. pressbooks.pub The subsequent elimination of the halide leaving group restores the aromaticity of the ring. chemistrysteps.com The rate of SNAr is influenced by the strength of the nucleophile and the nature and position of the substituents on the aromatic ring. While the ortho and para positions are most activating, substitution can still occur with meta-directing groups, albeit often requiring more forcing conditions. A variety of nucleophiles, including alkoxides, amines, and thiolates, can participate in SNAr reactions. chemistrysteps.com Therefore, treatment of this compound with a strong nucleophile could potentially lead to the displacement of the chloro group.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The chlorine atom on the benzoate ring also provides a handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling would involve the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is renowned for its versatility and functional group compatibility, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position of the benzoate ring.

The Sonogashira coupling , on the other hand, would enable the introduction of an alkyne moiety by reacting this compound with a terminal alkyne. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting aryl-alkyne products are valuable precursors for the synthesis of more complex structures, including heterocycles and conjugated systems.

Electrophilic Aromatic Substitution on the Chlorinated Benzoate Ring

The existing substituents on the benzene ring of this compound direct the position of further electrophilic attack. The allyloxy group is an ortho-, para-director and an activating group, while the chloro and methyl carboxylate groups are deactivating and meta-directing (with the chloro group also having some ortho-, para-directing influence due to its lone pairs).

Regioselectivity Studies of Further Functionalization

Predicting the regioselectivity of electrophilic aromatic substitution on this polysubstituted ring requires careful consideration of the combined electronic and steric effects of the substituents. The powerful ortho-, para-directing influence of the allyloxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the position para to the allyloxy group is already occupied by the chloro substituent. Therefore, electrophilic attack would be expected to occur primarily at the position ortho to the allyloxy group and meta to the chloro and carboxylate groups. Experimental studies, for instance through nitration or halogenation, would be necessary to definitively determine the regiochemical outcome.

Cascade and Tandem Reactions Involving Multiple Functional Groups

The presence of both an allyloxy group and a halogenated aromatic ring within the same molecule opens up the possibility of designing elegant cascade or tandem reactions. A prominent example would be a sequence initiated by a Claisen rearrangement of the allyl ether. Upon heating, this compound could undergo a libretexts.orglibretexts.org-sigmatropic rearrangement to yield an ortho-allyl phenol intermediate. This intermediate could then be subjected to a variety of subsequent reactions. For example, an intramolecular Heck reaction could be envisioned, where the newly introduced allyl group reacts with the chloro-substituted ring in the presence of a palladium catalyst to form a new heterocyclic ring system, such as a dihydrobenzofuran derivative. Such tandem sequences are highly valuable in synthesis as they allow for the rapid construction of molecular complexity from a single starting material.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Allyloxy 5 Chlorobenzoate

X-ray Crystallography for Solid-State Structural Analysis

Intermolecular Interactions: Hydrogen Bonding Networks

While specific crystallographic data for Methyl 2-allyloxy-5-chlorobenzoate is not publicly available, a comprehensive analysis can be extrapolated from its immediate precursor, 2-Allyloxy-5-chlorobenzoic acid. The crystal structure of the parent acid is dominated by strong O-H···O hydrogen bonds, which dictate its primary intermolecular assembly.

In the case of 2-Allyloxy-5-chlorobenzoic acid, molecules form centrosymmetric dimers through the pairing of their carboxylic acid groups. This is a classic and highly stable hydrogen-bonding motif for carboxylic acids. The key interaction is the O-H···O bond between the hydroxyl group of one molecule and the carbonyl oxygen of a second, and vice-versa.

Table 1: Predicted Hydrogen Bond Parameters for this compound (based on related structures)

| Donor | Acceptor | Type of Interaction | Expected Distance (Å) |

| C-H (allyl) | O=C (ester) | Weak Hydrogen Bond | 2.2 - 2.8 |

| C-H (methyl) | O=C (ester) | Weak Hydrogen Bond | 2.2 - 2.8 |

| C-H (aromatic) | O (ether) | Weak Hydrogen Bond | 2.3 - 2.9 |

| C-H (allyl) | Cl | Weak Hydrogen Bond | 2.7 - 3.2 |

Note: The data in this table is predictive and based on typical bond lengths found in similar organic molecules, as direct experimental data for the title compound is not available.

Crystal Packing and Supramolecular Assembly

The crystal packing of 2-Allyloxy-5-chlorobenzoic acid reveals that the hydrogen-bonded dimers are further organized into sheets. nih.gov This layered arrangement is a common feature in the supramolecular assembly of aromatic carboxylic acids.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

A thorough review of the scientific literature reveals no published studies on the circular dichroism (CD) or optical rotatory dispersion (ORD) of chiral derivatives of this compound. The synthesis of a chiral derivative would be a prerequisite for such studies. This could be achieved, for example, by introducing a chiral center into the allyloxy group. Once a chiral derivative is obtained in an enantiomerically pure form, CD and ORD spectroscopy could be employed to investigate its chiroptical properties. These techniques are highly sensitive to the stereochemical environment of the chromophores within the molecule (in this case, the substituted benzene (B151609) ring and the carbonyl group). The resulting spectra would provide valuable information about the absolute configuration and conformational preferences of the chiral derivatives in solution. However, at present, no such experimental data is available.

Computational Chemistry and Mechanistic Studies of Methyl 2 Allyloxy 5 Chlorobenzoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like Methyl 2-allyloxy-5-chlorobenzoate. These calculations allow for the detailed examination of the molecule's electronic environment and the prediction of various chemical and physical properties.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation, known as the ground state. For this compound, this process would typically be carried out using a functional such as B3LYP combined with a basis set like 6-311G(d,p) or larger to accurately account for electron correlation and polarization effects. The optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral angles.

In addition to the ground state, the geometries of transition states are crucial for understanding reaction mechanisms. For the Claisen rearrangement of this compound, the transition state geometry represents the highest energy point along the reaction coordinate. Computational methods can precisely locate this structure, which is characterized by a single imaginary frequency in the vibrational analysis. The optimized geometries of both the ground state and the transition state are fundamental for calculating the energy barriers of the reaction.

Table 1: Representative Calculated Geometric Parameters for Substituted Benzoic Acids This table presents typical bond length and angle values for substituted benzoic acids, calculated using DFT methods, which can be considered analogous to what would be expected for this compound.

| Parameter | Typical Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.34 Å |

| C-Cl Bond Length | ~1.75 Å |

| O=C-O Angle | ~124° |

| C-C-Cl Angle | ~120° |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can predict the chemical shifts of the various nuclei in the molecule, offering insights into its electronic environment.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data, aiding in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the carbonyl group (C=O), the ether linkage (C-O-C), and the C-Cl bond can be predicted. rsc.org

Table 2: Predicted Spectroscopic Data for a Related Compound (Methyl 2-chlorobenzoate) This table provides an example of predicted spectroscopic data for a similar compound, illustrating the type of information that can be obtained for this compound through computational methods.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C=O) | ~166 ppm |

| ¹H NMR Chemical Shift (O-CH₃) | ~3.9 ppm |

| IR Stretching Frequency (C=O) | ~1730 cm⁻¹ |

| IR Stretching Frequency (C-Cl) | ~750 cm⁻¹ |

The electronic properties of this compound can be further understood by analyzing its molecular orbitals and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller HOMO-LUMO gap generally suggests higher reactivity. aimspress.com

Natural Bond Orbital (NBO) analysis can be used to determine the distribution of electron density, providing insights into atomic charges and the nature of bonding within the molecule. This analysis can reveal the electrophilic and nucleophilic sites, which is critical for understanding the molecule's reactivity in processes like the Claisen rearrangement. grafiati.com For instance, the analysis of atomic charges can show how the electron-withdrawing chlorine atom and the ester group influence the electron density on the aromatic ring, which in turn affects the regioselectivity of the rearrangement. chemrxiv.org

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions, including complex pericyclic reactions like the Claisen rearrangement.

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl aryl ether rearranges to form an ortho-allyl phenol (B47542). In the case of this compound, the reaction would proceed through a concerted, pericyclic transition state. rsc.org Computational studies can model this process, confirming the concerted nature of the bond-breaking and bond-forming events that occur in a single step.

Studies on similar systems have shown that the reaction typically proceeds through a chair-like transition state. organic-chemistry.org The aromatic Claisen rearrangement is followed by a tautomerization step to restore the aromaticity of the ring. The presence of substituents on the aromatic ring, such as the chloro and methyl ester groups in this compound, can significantly influence the regioselectivity of the rearrangement. Computational studies on meta-substituted allyl phenyl ethers have shown that electron-withdrawing groups tend to favor the migration of the allyl group to the more sterically hindered ortho position. nih.govrsc.org

For the Claisen rearrangement of this compound, DFT calculations can be used to compute the Gibbs free energy of activation (ΔG‡). This value is crucial for predicting the reaction rate. Computational studies on related aromatic Claisen rearrangements have reported activation energies in the range of 25-35 kcal/mol, indicating that elevated temperatures are typically required for the reaction to proceed at a reasonable rate. nih.gov The computational analysis can also explore alternative reaction pathways, such as rearrangement to different positions on the aromatic ring, and determine the relative energy barriers for each, thereby explaining the observed regioselectivity. chemrxiv.orgresearchgate.net

Table 3: Representative Calculated Energy Barriers for Claisen Rearrangement of Substituted Allyl Phenyl Ethers This table shows typical activation energies for the Claisen rearrangement of substituted aryl ethers, providing an estimate of the expected energy barrier for this compound.

| Reactant | Calculated Activation Energy (ΔG‡) |

|---|---|

| Allyl Phenyl Ether | ~30 kcal/mol |

| meta-Chloroallyl Phenyl Ether | ~28 kcal/mol |

| meta-Nitroallyl Phenyl Ether | ~27 kcal/mol |

Role of Electrostatic Effects in Reaction Selectivity

The study of electrostatic effects is crucial in understanding the reaction selectivity of molecules like this compound, particularly in pericyclic reactions such as the Claisen rearrangement. Research on the parent compound, 2-allyloxy-5-chlorobenzoic acid, provides significant insights into these phenomena. This carboxylic acid was synthesized as a model to analyze the influence of electrostatic stabilization and intramolecular hydrogen bonding in thieme-connect.comthieme-connect.com-sigmatropic Claisen rearrangements. Current time information in Baltimore, MD, US.researchgate.net This reaction is of considerable interest as it mirrors the chorismate-to-prephenate rearrangement, a key step in the biosynthesis of aromatic amino acids in various organisms, which is catalyzed by the enzyme chorismate mutase. Current time information in Baltimore, MD, US.researchgate.net

The Claisen rearrangement of allyl phenyl ethers is a concerted process that proceeds through a highly ordered cyclic transition state. wikipedia.orgbyjus.com The regioselectivity of this rearrangement in substituted aryl allyl ethers is influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.orgnih.gov Electron-withdrawing groups, such as the chloro group at the 5-position and the methoxycarbonyl group at the 2-position of this compound, are expected to play a significant role in directing the course of the rearrangement.

Computational studies, such as those employing Density Functional Theory (DFT), can elucidate the electronic effects on the transition state geometry and activation energies. For instance, in related systems, it has been shown that electron-withdrawing groups can influence the regioselectivity of the Claisen rearrangement by stabilizing the partial negative charges that develop in the transition state. nsf.gov The chlorine atom at the para position to the allyloxy group and the ortho-methoxycarbonyl group in this compound would create a specific electrostatic potential map, influencing the approach of the allyl group to the aromatic ring during the thieme-connect.comthieme-connect.com-sigmatropic shift.

The presence of the ester group at the ortho position also introduces the possibility of intramolecular interactions that can affect the reaction's selectivity. While the methyl ester cannot form the same intramolecular hydrogen bond as its carboxylic acid precursor, its electrostatic and steric presence is still a key determinant of the transition state structure and, consequently, the reaction's outcome. The interplay between the inductive effects of the chloro substituent and the resonance and inductive effects of the methoxycarbonyl group creates a complex electronic environment that dictates the regioselectivity of any potential thermal or catalyzed rearrangement.

Molecular Dynamics Simulations for Conformational Landscapes

For this compound, an MD simulation would reveal the accessible rotational conformations around the ether linkage and the ester group. This is particularly important for understanding its reactivity, as the initial conformation can influence the pathway to the transition state in reactions like the Claisen rearrangement. The simulation would map the potential energy surface, identifying low-energy conformations and the energy barriers between them.

The key dihedral angles to be monitored in an MD simulation of this molecule would be:

The C(aromatic)-O-C(allyl) angle, which determines the orientation of the allyl group relative to the benzene (B151609) ring.

The O=C-O-C(methyl) angle of the ester group, which influences its interaction with the adjacent allyloxy group.

By simulating the molecule in different environments (e.g., in a vacuum, in an implicit solvent, or in an explicit solvent box), one could assess the impact of the solvent on the conformational preferences. This is particularly relevant as solvent polarity has been shown to affect the rate of Claisen rearrangements. wikipedia.orgbyjus.com The data from MD simulations could be used to generate a conformational population analysis, which would be essential for more accurate quantum mechanical calculations of reaction pathways and for interpreting experimental spectroscopic data.

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Description | Relevance |

| Force Field | A set of parameters to calculate the potential energy of the system. | Determines the accuracy of the simulation. A general force field like GAFF or a more specific one could be used. |

| Solvent Model | Representation of the solvent environment. | Crucial for studying conformational changes in solution. Models like TIP3P or SPC/E for water are common. |

| Simulation Time | The duration of the simulation. | Needs to be long enough to sample a representative range of conformations. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Kept constant to mimic experimental conditions. |

QSAR and QSPR Studies (Excluding Prohibited Properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govnih.gov Although no specific QSAR or QSPR studies focused solely on this compound have been identified, the principles of these methods can be discussed in the context of this molecule and its potential derivatives.

A hypothetical QSAR study on a series of derivatives of this compound would involve synthesizing or computationally generating a set of analogous compounds with varied substituents. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms (e.g., molecular connectivity indices). nih.gov

Geometrical: Related to the 3D structure of the molecule.

Electronic: Pertaining to the electron distribution (e.g., partial charges, dipole moment).

Hydrophobic: Related to the molecule's affinity for non-polar environments (e.g., logP). nih.gov

These descriptors would then be used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that relates the structural features to a specific activity or property. For instance, one could investigate the relationship between the structure and the rate of a specific reaction, such as the Claisen rearrangement.

A QSPR study could aim to predict physical properties like boiling point, melting point, or solubility based on the molecular structure. Such studies on related benzoate (B1203000) esters have been performed to understand the effect of substituents on their reactivity. chegg.comchegg.com For this compound, a QSPR model could be developed to predict properties relevant to its synthesis and purification.

Table 2: Examples of Molecular Descriptors for a Potential QSAR/QSPR Study

| Descriptor Type | Example | Information Provided |

| Topological | Wiener Index | Information about molecular branching. |

| Geometrical | Molecular Surface Area | Related to the size and shape of the molecule. |

| Electronic | Dipole Moment | Information about the polarity of the molecule. |

| Hydrophobic | LogP | A measure of the molecule's lipophilicity. |

Virtual Screening and Design of Novel Derivatives (Synthetic Feasibility Focus)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. nih.govrsc.org In the context of this compound, while it is not presented as a drug molecule, the principles of virtual screening can be applied to design novel derivatives with a focus on their synthetic feasibility for various chemical applications.

The process would start with the core scaffold of this compound. A virtual library of derivatives could be generated by computationally adding a variety of substituents at different positions on the aromatic ring or by modifying the allyl or methyl ester groups. The key in this process, with a focus on synthetic feasibility, is to use building blocks and chemical reactions that are well-established and high-yielding.

For example, one could design derivatives through virtual reactions such as:

Suzuki or Stille coupling: To introduce new carbon-carbon bonds at the aromatic ring.

Nucleophilic aromatic substitution: To replace the chloro group with other functionalities.

Esterification/transesterification: To modify the ester group.

Once the virtual library is generated, the compounds can be filtered based on calculated properties to select for derivatives with desired characteristics. For instance, if the goal is to design a catalyst, docking simulations could be performed against a model of a transition state to be stabilized. If the aim is to create new materials, properties like electronic bandgap or polarizability could be calculated.

The final step would be a careful evaluation of the synthetic accessibility of the most promising candidates. This involves retrosynthetic analysis to ensure that the starting materials are commercially available or readily synthesized and that the proposed reaction steps are practical. This focus on synthetic feasibility is crucial to bridge the gap between computational design and experimental realization.

Role in Advanced Chemical Synthesis and Material Science

Methyl 2-allyloxy-5-chlorobenzoate as a Key Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in this compound provides a platform for the construction of diverse and complex molecular frameworks. Its utility as a precursor is primarily centered around the reactivity of the allyl ether moiety and the substituted benzene (B151609) ring.

Precursor in the Synthesis of Carbocyclic and Heterocyclic Scaffolds

The primary pathway through which this compound serves as a precursor to carbocyclic scaffolds is the Claisen rearrangement. This pericyclic reaction, upon heating, transforms the allyl phenyl ether into a C-allylated phenol (B47542). Specifically, the ortho-Claisen rearrangement is expected to be the dominant reaction, yielding methyl 3-allyl-5-chloro-2-hydroxybenzoate. This transformation is a powerful tool for carbon-carbon bond formation and introduces a new stereocenter, significantly increasing the molecular complexity. The resulting ortho-allyl phenol is a versatile intermediate that can undergo further cyclization reactions to form various carbocyclic systems.

While direct evidence for the synthesis of a wide range of heterocyclic scaffolds from this compound is not extensively documented, the functionalities present in its Claisen rearrangement product offer numerous possibilities. The phenolic hydroxyl group and the adjacent allyl group can be manipulated to construct heterocyclic rings. For instance, oxidative cyclization of the ortho-allyl phenol intermediate could potentially lead to the formation of furan (B31954) or pyran rings fused to the benzene core. Furthermore, the ester and chloro substituents on the aromatic ring can be modified to introduce additional reactive sites, paving the way for the synthesis of more complex, multi-heterocyclic systems. The development of novel synthetic methodologies, such as transition-metal-catalyzed C-H activation and hydrogen borrowing catalysis, continues to expand the potential of such building blocks in heterocyclic synthesis. jmchemsci.comresearchgate.net

Intermediate in the Formation of Dihydrobenzofuran Derivatives

A significant application of aryl allyl ethers in organic synthesis is their conversion into dihydrobenzofuran derivatives. These motifs are prevalent in a wide array of natural products and biologically active compounds. For this compound, the formation of a dihydrobenzofuran scaffold would typically proceed via its Claisen rearrangement product, methyl 3-allyl-5-chloro-2-hydroxybenzoate.

Several synthetic strategies can be envisioned for the subsequent cyclization of this intermediate. One common approach involves the isomerization of the allyl group to a propenyl group, followed by an intramolecular Michael addition of the phenolic oxygen onto the conjugated system. Alternatively, transition-metal-catalyzed intramolecular hydroarylation presents a more direct route from the allyl ether itself, bypassing the need for a separate rearrangement step. Although specific examples detailing the conversion of this compound to a dihydrobenzofuran derivative are not prominent in the literature, the general methodologies are well-established for analogous aryl allyl ethers.

Monomer and Polymer Applications (Excluding Biological Polymers)

The presence of a polymerizable allyl group and a rigid, functionalized aromatic core makes this compound an intriguing candidate for the development of novel polymers with tailored properties.

Utilization in the Development of Novel Functional Materials

Functional polymers are a class of materials that possess specific chemical, physical, or biological properties, making them suitable for a wide range of applications, including sensors, membranes, and advanced coatings. mdpi.com The incorporation of monomers like this compound into a polymer backbone can impart desirable characteristics. The chloro and methyl ester functionalities can influence the polymer's solubility, thermal stability, and refractive index. Furthermore, these groups can serve as handles for post-polymerization modification, allowing for the introduction of other functional moieties and the fine-tuning of the material's properties. The aromatic nature of the monomer unit contributes to the rigidity and thermal resistance of the resulting polymer. mdpi.com

Polymerization of Allyl Ether Moieties (e.g., radical polymerization)

The polymerization of allyl ethers is known to be more complex than that of typical vinyl monomers. Simple free-radical addition polymerization is often inefficient due to degradative chain transfer from the allylic position. However, recent research has shed light on alternative polymerization mechanisms. One such mechanism is radical-mediated cyclization (RMC). acs.org In this process, a radical initiator abstracts a hydrogen atom from the allylic methylene (B1212753) group of the allyl ether, generating a stabilized radical. This radical can then react with the double bond of another monomer molecule to form a five-membered ring, propagating the polymer chain. This cyclopolymerization process can lead to polymers with unique cyclic structures within the backbone, influencing their physical and chemical properties. While the specific polymerization behavior of this compound has not been detailed, it is plausible that it could undergo such a radical-mediated cyclization.

| Polymerization Mechanism | Description | Potential Outcome for this compound |

| Radical-Mediated Cyclization (RMC) | A multi-step process involving hydrogen abstraction from the allyl group, followed by cyclization with another monomer unit. | Formation of a polymer with five-membered rings integrated into the polymer backbone, potentially leading to materials with unique thermal and mechanical properties. |

| Conventional Radical Polymerization | Direct addition of radicals across the double bond. | Generally inefficient for allyl ethers due to degradative chain transfer, likely resulting in low molecular weight oligomers. |

Design of Aromatic Components for Polymer Architectures

The incorporation of aromatic units is a key strategy in the design of high-performance polymers. Aromatic polymers, such as aramids, are known for their exceptional thermal stability and mechanical strength. mdpi.com The benzene ring of this compound can act as a rigid and bulky component in a polymer chain. This rigidity can restrict chain mobility, leading to a higher glass transition temperature and improved mechanical properties. The presence of the chloro and methyl ester substituents further modifies the electronic and steric properties of the aromatic unit, which can be used to control intermolecular interactions and, consequently, the macroscopic properties of the polymer. By copolymerizing this compound with other monomers, it is possible to create a wide range of polymer architectures with tailored properties for specific applications.

Development of Ligands for Catalysis (Structure-Activity Relationships)

While this compound is not typically employed directly as a ligand for catalysis, its true significance in this field lies in its role as a versatile precursor for the synthesis of more complex heterocyclic structures, particularly benzofurans. The strategic placement of the chloro and allyloxy groups on the benzene ring makes it an ideal starting material for creating a library of substituted benzofuran (B130515) derivatives. These derivatives, in turn, serve as the actual ligands whose structure-activity relationships (SAR) are investigated for various catalytic and biological applications.

The primary transformation that converts this compound into a useful intermediate is the Claisen rearrangement. Heating the compound causes the allyl group to migrate from the ether oxygen to the adjacent carbon on the aromatic ring, yielding Methyl 5-chloro-2-hydroxy-3-(2-propenyl)benzoate. acs.orggoogle.com This rearranged product is a substituted phenol, primed for cyclization. Subsequent acid-catalyzed cyclization leads to the formation of a dihydrobenzofuran ring system. google.com Oxidation of this intermediate furnishes the aromatic benzofuran core.

The resulting 5-chloro-substituted benzofuran-7-carboxylate scaffold is the foundation for developing various ligands. The substituents on the benzofuran ring play a critical role in modulating the electronic and steric properties of the molecule, which is the basis of SAR studies. Preliminary SAR studies on benzofuran compounds have highlighted the importance of substituents at various positions. For instance, the nature of the group at the C-2 position and the presence of halogens, hydroxyl, or amino groups at the C-5 position are closely related to the biological activity of the compounds. nih.gov

In studies of benzofuran analogs designed to modulate multidrug resistance (MDR), a clear relationship between lipophilicity and activity was established. acs.org While the benzofuran core generally resulted in lower activity compared to more flexible analogs, a predictable correlation was observed, indicating that the rigidified structure provided a consistent baseline for SAR analysis. acs.org Specifically, for a series of benzofuran derivatives, an excellent correlation exists between biological data and calculated lipophilicity values. acs.org

The utility of this compound is therefore indirect but crucial; it provides a reliable synthetic route to a specific class of substituted benzofurans. Researchers can then introduce diversity at other positions of the benzofuran scaffold, knowing that the 5-chloro substituent is fixed from the start. This allows for a systematic investigation of how different functional groups on the ligand influence its interaction with a metal center or a biological target. The findings from these SAR studies are essential for the rational design of new catalysts or therapeutic agents with enhanced potency and selectivity. nih.govku.ac.ae

Table 1: Key Transformations and Intermediates

| Starting Material | Transformation | Key Intermediate | Resulting Scaffold |

|---|---|---|---|

| This compound | Claisen Rearrangement | Methyl 5-chloro-2-hydroxy-3-(2-propenyl)benzoate | Substituted Phenol |

Applications in Bioconjugation Chemistry as a Chemical Linker or Building Block (Focus on Methodology)

The application of this compound in bioconjugation chemistry stems from the chemical properties of its allyl ether functional group. While not a commonly cited linker itself, its structure serves as an excellent model for a cleavable linker strategy. In bioconjugation, a linker is used to covalently attach a payload (e.g., a drug, a fluorescent probe) to a biomolecule (e.g., a protein, antibody). researchcommons.org A cleavable linker allows for the release of this payload under specific physiological or chemical conditions.

The allyl ether group is a well-established protecting group in organic synthesis, prized for its stability under a wide range of conditions but susceptible to selective cleavage using specific transition metal catalysts. organic-chemistry.org This functionality makes it an attractive candidate for development as a bioorthogonal or cleavable linker. The core methodology revolves around the palladium(0)-catalyzed deallylation.

Methodology for Allyl Ether Cleavage:

The cleavage of an allyl ether, such as the one present in this compound, is typically achieved through a π-allyl palladium complex intermediate. The general mechanism proceeds as follows:

Oxidative Addition: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], reacts with the allyl ether. The palladium atom inserts itself into the carbon-oxygen bond of the allyl group, forming a π-allyl palladium(II) complex. organic-chemistry.org

Nucleophilic Scavenging: A nucleophilic "allyl scavenger" is required in the reaction mixture. This scavenger attacks the allyl group on the palladium complex, regenerating the Pd(0) catalyst and forming a stable allylated scavenger. Common scavengers include amines (like morpholine), β-dicarbonyl compounds, or hydrosilanes (like polymethylhydrosiloxane). organic-chemistry.org

Release of the Core Molecule: The departure of the allyl group results in the liberation of the original molecule, in this case, a hydroxyl group.

This process is highly efficient and can be performed under mild, neutral conditions, which is a critical requirement for reactions involving sensitive biomolecules. organic-chemistry.org Other transition metals, such as rhodium and titanium, have also been shown to catalyze the cleavage of allyl ethers. researchgate.netscispace.com

Hypothetical Application as a Building Block:

This compound can be envisioned as a building block for a linker-payload system. The synthetic strategy would involve:

Modification: The methyl ester group could be hydrolyzed to the corresponding carboxylic acid (2-allyloxy-5-chlorobenzoic acid) or converted to an amine or other reactive handle.

Conjugation: This modified handle could then be used to attach the entire molecule to a payload. For example, the carboxylic acid could form an amide bond with an amine-containing drug.

Attachment to Biomolecule: A separate functional group on the payload would then be used to conjugate the entire assembly to a target protein or antibody.

Once conjugated and delivered to its target, the allyl ether could be cleaved by introducing a specific palladium catalyst and scavenger system, releasing the payload (now bearing the 5-chloro-2-hydroxybenzoyl moiety). The presence of the chloro- and ester/acid- groups allows for further fine-tuning of properties like solubility and electronic character. This methodological approach demonstrates the potential utility of allyl-containing building blocks like this compound in the design of sophisticated bioconjugate systems.

Table 2: Components of Allyl Ether-Based Linker Cleavage

| Component | Role | Example(s) |

|---|---|---|

| Allyl Ether Substrate | The linker to be cleaved | This compound |

| Catalyst | Forms π-allyl intermediate | Pd(PPh₃)₄, Rhodium complexes |

| Allyl Scavenger | Traps the cleaved allyl group and regenerates the catalyst | Morpholine, Polymethylhydrosiloxane (PMHS), Dimedone |

Environmental Behavior and Degradation Pathways of Methyl 2 Allyloxy 5 Chlorobenzoate

Biodegradation Studies in Various Environmental Compartments

Aerobic and Anaerobic Degradation Kinetics

No data is currently available on the aerobic and anaerobic degradation kinetics of Methyl 2-allyloxy-5-chlorobenzoate.

Identification of Degradation Metabolites

There are no published studies that identify the degradation metabolites of this compound.

Microbial Biotransformation Pathways

The microbial biotransformation pathways for this compound have not been elucidated in the scientific literature.

Abiotic Degradation Mechanisms

Hydrolysis in Aqueous Environments

Specific data on the hydrolysis of this compound in aqueous environments is not available.

Photolytic Degradation Pathways

There is no information available regarding the photolytic degradation pathways of this compound.

Atmospheric Hydroxylation and Ozonolysis

The atmospheric degradation of this compound is expected to be primarily initiated by reactions with hydroxyl (OH) radicals and ozone (O₃). These reactions are crucial in determining the atmospheric lifetime and long-range transport potential of the compound.

Atmospheric Hydroxylation: The reaction with OH radicals is a significant removal pathway for many volatile organic compounds (VOCs) in the troposphere. For aromatic compounds, this reaction typically involves the addition of the OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. The rate of this reaction is influenced by the nature and position of the substituents on the aromatic ring.

The atmospheric lifetime of a VOC with respect to reaction with OH radicals can be estimated using the following equation:

τ_OH = 1 / (k_OH * [OH])

Where τ_OH is the atmospheric lifetime, k_OH is the reaction rate constant, and [OH] is the average atmospheric concentration of OH radicals (typically assumed to be around 1 x 10⁶ molecules/cm³). copernicus.org

Ozonolysis: The allyl group in this compound introduces a reactive site for ozonolysis. Ozone can attack the carbon-carbon double bond of the allyl group, leading to the formation of a primary ozonide, which then decomposes to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. masterorganicchemistry.com This reaction can be a significant degradation pathway, especially in regions with high ozone concentrations.

The general mechanism for the ozonolysis of an alkene is as follows:

Addition of ozone to the double bond to form a molozonide.

Cleavage of the molozonide to form a carbonyl compound and a carbonyl oxide.

Recombination to form a more stable ozonide (1,2,4-trioxolane).

The final products of ozonolysis depend on the workup conditions (reductive or oxidative). masterorganicchemistry.com In the atmosphere, the Criegee intermediates can react with other atmospheric species like water vapor, SO₂, and NO₂. The rate constant for the ozonolysis of alkenes varies depending on the structure of the alkene. For sabinene, a monoterpene with a double bond, the ozonolysis reaction rate constant has been determined to be (3.7±0.5) × 10⁻¹⁷ cm³ s⁻¹ at 278 K. researchgate.net While this value is for a different type of alkene, it provides an order of magnitude for such reactions.

Interactive Data Table: Atmospheric Degradation Parameters (Estimated/Analog)

| Parameter | Value | Unit | Source/Basis |

| Atmospheric Hydroxylation | |||

| Estimated k_OH | 10⁻¹¹ - 10⁻¹² | cm³/molecule·s | Based on similar aromatic compounds researchgate.netcopernicus.orgcopernicus.orgwhiterose.ac.ukcopernicus.org |

| Estimated Atmospheric Lifetime (τ_OH) | Hours to Days | - | Calculated using estimated k_OH |

| Ozonolysis | |||

| Expected Reactivity | High | - | Due to the presence of an allyl group masterorganicchemistry.com |

| Estimated k_O₃ | 10⁻¹⁷ - 10⁻¹⁸ | cm³/molecule·s | Based on similar alkenes researchgate.net |

Environmental Fate Modeling and Prediction (Focus on Chemical Persistence and Mobility)

Environmental fate models are instrumental in predicting the persistence and mobility of chemicals like this compound in various environmental compartments. researchgate.netepa.gov These models often utilize Quantitative Structure-Activity Relationships (QSARs) to estimate key environmental parameters based on the chemical's structure. nih.gov

Persistence: The persistence of a chemical is its ability to remain in the environment without being degraded by biotic or abiotic processes. Key indicators of persistence include the half-life in different media (soil, water, air). For this compound, persistence will be influenced by its susceptibility to atmospheric degradation (as discussed in 7.2.3), as well as degradation in soil and water. The presence of the chloro- and allyloxy- substituents on the benzoic acid methyl ester backbone will affect its biodegradability. Chlorinated aromatic compounds can be persistent, while the ester and ether linkages might be susceptible to microbial degradation.

Mobility: The mobility of a chemical refers to its potential to move between different environmental compartments. A key parameter for predicting mobility is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). epa.gov A low Koc value suggests that the chemical is more likely to be mobile in soil and leach into groundwater, while a high Koc value indicates a tendency to adsorb to soil and sediment, reducing its mobility. epa.govnih.gov

QSAR models can predict the Koc of a chemical based on its octanol-water partition coefficient (Kow) and other molecular descriptors. The predicted environmental fate parameters for a structurally similar compound, Methyl 2-acetamido-5-chlorobenzoate, suggest a soil adsorption coefficient (Koc) of 148 L/kg. This value indicates moderate mobility in soil.

Interactive Data Table: Predicted Environmental Fate Parameters (Based on Analogs)

| Parameter | Predicted Value | Interpretation | Basis of Prediction |

| Soil Adsorption Coefficient (Koc) | ~150 L/kg | Moderate Mobility | Analogy with Methyl 2-acetamido-5-chlorobenzoate |

| Bioconcentration Factor (BCF) | ~8 L/kg | Low Potential for Bioaccumulation | Analogy with Methyl 2-acetamido-5-chlorobenzoate |

| Persistence | Moderate | - | Based on structural features (chlorinated aromatic) and potential for biodegradation |

It is important to note that these are predicted values based on structurally similar compounds and should be confirmed with experimental data for this compound.

Sorption and Transport Phenomena in Soil and Water Systems

The sorption and transport of this compound in soil and water are critical processes that determine its environmental distribution and potential for groundwater contamination.

Sorption in Soil: Sorption to soil particles can significantly retard the movement of organic compounds. The primary mechanism for the sorption of non-ionic organic compounds like this compound is partitioning into soil organic matter. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to describe this process.

While no experimental Koc value for this compound was found, studies on other chlorobenzoates indicate that their sorption is influenced by the degree of chlorination and the organic matter content of the soil. nih.govnih.gov The presence of the allyloxy group may also influence sorption behavior. Based on its structure, this compound is expected to have a moderate affinity for soil organic matter.

Transport in Soil and Water: The transport of this compound through the soil profile is governed by a combination of advection (movement with flowing water) and dispersion (spreading due to flow variations and molecular diffusion). Sorption processes will retard this movement. In aquatic systems, the compound can be transported in both dissolved and sorbed phases. Its water solubility and partitioning behavior will dictate its distribution between the water column and sediments. The environmental fate of benzene (B151609) derivatives in aquatic ecosystems is influenced by factors such as water solubility and partition coefficients. nih.govnih.gov

Analytical Methodologies for Environmental Monitoring (Excluding Quantitative Residue Data)

The detection and identification of this compound in environmental samples such as water, soil, and air require sensitive and specific analytical methods. Chromatographic techniques coupled with mass spectrometry are the most suitable approaches for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govjournalijbcrr.comnih.gov For the analysis of this compound, a sample extract would be injected into the gas chromatograph, where the compound is separated from other components in the mixture based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for the unambiguous identification of the compound. Derivatization may sometimes be employed to improve the chromatographic properties and sensitivity for related compounds like chlorobenzoic acids. copernicus.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile and more polar compounds. nih.govresearchgate.net High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) can be used to separate this compound from the sample matrix. The eluent from the LC column is then introduced into a mass spectrometer for detection and identification. Electrospray ionization (ESI) is a common ionization technique used for such compounds. For related compounds like chlorobenzoic acids, HPLC with UV detection has also been utilized. nih.gov

Sample Preparation: Prior to instrumental analysis, environmental samples typically require a preparation step to extract and concentrate the target analyte and remove interfering substances. Common techniques include:

Liquid-liquid extraction (LLE): For water samples.

Solid-phase extraction (SPE): For water samples, offering pre-concentration and cleanup.

Accelerated solvent extraction (ASE): For solid samples like soil and sediment. nih.gov

The choice of analytical method and sample preparation technique will depend on the specific environmental matrix, the required detection limits, and the available instrumentation.

Future Research Directions and Prospects

Development of More Sustainable and Atom-Economical Synthetic Routes

The conventional synthesis of aryl allyl ethers often involves Williamson ether synthesis, which typically utilizes alkyl halides and a base. For Methyl 2-allyloxy-5-chlorobenzoate, a likely route would involve the reaction of methyl 5-chlorosalicylate with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate. researchgate.netchemicalbook.com While effective, this method can generate significant salt byproducts, diminishing its atom economy.

Future research should prioritize the development of more sustainable synthetic methodologies. This could include:

Catalytic Allylation: Investigating transition-metal-catalyzed C-O coupling reactions that can proceed under milder conditions with higher efficiency. Catalysts based on palladium, copper, or other metals could enable the use of more environmentally benign allylating agents, such as allyl alcohol or allyl carbonates, which produce water or carbon dioxide as the only byproducts.

One-Pot Procedures: Designing one-pot or tandem reactions starting from more readily available precursors, such as 5-chlorosalicylic acid, thereby reducing the number of isolation and purification steps, which in turn minimizes solvent waste and energy consumption.

Green Solvents: Exploring the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds like acetone (B3395972) or acetonitrile (B52724) often used in these syntheses. organic-chemistry.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The allyloxy group is a versatile functional handle, and its presence in this compound opens the door to a variety of chemical transformations. The most notable of these is the Claisen rearrangement.

The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction where an aryl allyl ether rearranges upon heating to form an ortho-allyl phenol (B47542). organic-chemistry.org For this compound, this would lead to the formation of a substituted methyl salicylate (B1505791), a valuable scaffold in medicinal chemistry and fragrance industries.

Future research in this area could focus on:

Catalytic and Asymmetric Claisen Rearrangements: While thermal rearrangement is common, it often requires high temperatures. wikipedia.org Developing catalytic versions, for instance using Lewis acids or transition metals like π–Cu(II) complexes, could lower the reaction temperature and potentially induce enantioselectivity, creating chiral building blocks from an achiral precursor. nih.gov

Tandem Reactions: Investigating cascade reactions that begin with a Claisen rearrangement. The resulting allyl phenol could undergo subsequent intramolecular cyclizations to form complex heterocyclic structures like chromanes or dihydrofurans, which are prevalent in biologically active natural products. nih.govnih.gov

Exploring Substituent Effects: Systematically studying how the chloro and methyl ester groups influence the rate and regioselectivity of the Claisen rearrangement. The electron-withdrawing nature of these groups is expected to have a significant electronic effect on the reaction's transition state. nih.gov

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the behavior of molecules like this compound without the need for extensive empirical experimentation. pku.edu.cn

Future computational efforts should be directed towards: